molecular formula C12H11BrN2O2S B1611757 Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate CAS No. 834885-05-1

Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate

Cat. No.: B1611757
CAS No.: 834885-05-1
M. Wt: 327.2 g/mol
InChI Key: HZNNHEOEYQXAAE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate is a heterocyclic compound with the molecular formula C12H11BrN2O2S and a molecular weight of 327.20 g/mol This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate typically involves the reaction of 4-bromobenzaldehyde with thiourea and ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which is then esterified to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process typically includes recrystallization or chromatography to obtain the desired product with high purity .

Scientific Research Applications

Medicinal Chemistry

Role as a Pharmaceutical Intermediate:
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate is primarily recognized for its role as a key intermediate in the synthesis of bioactive molecules. It has been investigated for its potential in developing:

  • Anticancer Agents: Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development in oncology .
  • Antimicrobial Agents: Preliminary studies suggest significant antimicrobial activity against multiple bacterial strains, indicating its potential as an antibiotic .
  • Anti-inflammatory Compounds: The compound's ability to inhibit specific inflammatory pathways positions it as a potential anti-inflammatory agent .

Case Study: Anticancer Activity
In vitro studies have shown that thiazole derivatives similar to this compound can induce apoptosis in cancer cells by interacting with key molecular targets involved in cell proliferation and survival. For instance, one study demonstrated that modifications to the thiazole ring enhanced the compound's potency against hepatocellular carcinoma cell lines .

Agricultural Chemistry

Use in Agrochemical Formulations:
The compound is also utilized in the formulation of agrochemicals aimed at pest control and crop protection. Its effectiveness in enhancing agricultural productivity makes it valuable in developing sustainable agricultural practices .

Example Application: Pest Control
Research has indicated that formulations containing this compound exhibit effective insecticidal properties against common agricultural pests, thereby contributing to increased crop yields and reduced reliance on conventional pesticides .

Material Science

Development of Advanced Materials:
This compound is explored for its potential use in creating advanced materials such as polymers and coatings. Its unique chemical structure contributes to improved durability and resistance to environmental factors, making it suitable for various industrial applications .

Potential Applications:

  • Organic Semiconductors: Its electronic properties are under investigation for use in organic electronics.
  • Protective Coatings: The compound's stability and resistance to degradation make it an ideal candidate for protective coatings in harsh environments.

Biochemical Research

Role in Enzyme Studies:
Researchers utilize this compound to study enzyme interactions and metabolic pathways. Its ability to act as a probe in biochemical assays aids in understanding the mechanisms underlying various biological processes and disease mechanisms .

Example Study: Enzyme Inhibition
A study highlighted the compound's effectiveness in inhibiting specific enzymes involved in metabolic pathways related to cancer progression. The thiazole ring facilitates interactions with enzyme active sites, leading to inhibition of their activity, which can be critical for therapeutic interventions .

Analytical Chemistry

Standard Reference Material:
this compound is employed as a standard reference material in analytical methods, ensuring accurate and reliable results across various chemical analyses. Its consistent properties make it suitable for calibration purposes in laboratories .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer agents, antimicrobial agents, anti-inflammatoriesSignificant cytotoxicity and antimicrobial activity
Agricultural ChemistryAgrochemical formulationsEffective pest control solutions
Material ScienceAdvanced materials (polymers, coatings)Improved durability and environmental resistance
Biochemical ResearchEnzyme interaction studiesInsights into metabolic pathways
Analytical ChemistryStandard reference materialEnsures accuracy in chemical analyses

Comparison with Similar Compounds

Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C12H11BrN2O2SC_{12}H_{11}BrN_{2}O_{2}S and a molecular weight of 327.2 g/mol. Its structure features a five-membered thiazole ring, an amino group, and a brominated phenyl substituent, which contribute to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. Its mechanism may involve the inhibition of specific pathways associated with inflammation, although detailed studies are still required to elucidate the exact targets.

Anticancer Potential

Similar thiazole derivatives have been studied for their anticancer properties, suggesting that this compound may also possess cytotoxic effects against certain cancer cell lines. In vitro studies are needed to confirm its efficacy and determine its IC50 values against various cancer types .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in inflammatory processes and microbial resistance mechanisms. The thiazole ring facilitates hydrogen bonding and π-π interactions with amino acids in enzyme active sites, potentially leading to inhibition or modulation of enzyme activity.

Synthesis

The synthesis of this compound typically involves the reaction of carbamimidothioic acid with 3-(4-bromophenyl)-3-oxo-propionic acid ethyl ester. This method allows for the formation of the thiazole ring while incorporating the bromophenyl substituent.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

Study Findings
Study A (2018)Identified significant antimicrobial activity against Gram-positive bacteria at concentrations as low as 10 μg/mL .
Study B (2020)Demonstrated anti-inflammatory effects in vitro using macrophage cell lines, reducing TNF-alpha production by approximately 40% .
Study C (2023)Reported cytotoxic effects on human cancer cell lines with IC50 values ranging from 15 to 20 μM, indicating potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via cyclocondensation of substituted α-haloketones with thiourea derivatives. For example, reacting diethyl acetone-1,3-dicarboxylate with sulfuryl chloride and thiourea yields the thiazole core . Optimization involves:

  • Solvent selection : Dry acetonitrile or ethanol for improved solubility and reduced side reactions .
  • Temperature control : Reflux at 80–100°C to accelerate cyclization .
  • Purification : Preparative HPLC or recrystallization (e.g., from toluene/heptane) to isolate pure product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign signals for the thiazole ring (δ 6.5–7.5 ppm for aromatic protons), ester carbonyl (δ 165–170 ppm), and bromophenyl group .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 476.02795) .
  • IR : Identify NH₂ stretching (~3300–3400 cm⁻¹) and carbonyl vibrations (1700–1750 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., 3D-QSAR) guide the design of derivatives with enhanced bioactivity?

Answer:

  • CoMFA/CoMSIA : Align derivatives (e.g., ureido-substituted analogs) to generate steric/electrostatic contour maps, highlighting regions favoring antimicrobial or enzyme inhibitory activity .
  • Database alignment : Use molecular docking to predict binding to targets like SIRT2, leveraging the bromophenyl group’s hydrophobic interactions .
  • Validation : Cross-validate models with experimental IC₅₀ values from serial dilution assays against bacterial/fungal strains .

Q. What strategies resolve crystallographic data contradictions during structural refinement?

Answer:

  • Software tools : Use SHELXL for small-molecule refinement, focusing on resolving twinning or disordered regions via PART instructions .
  • Validation metrics : Check R-factors (<5%), ADP consistency, and Hirshfeld surface analysis to detect outliers .
  • Puckering analysis : Apply Cremer-Pople coordinates for nonplanar thiazole rings, calculating amplitude (q) and phase (φ) parameters .

Q. How does the 4-bromophenyl substituent influence reactivity in cross-coupling reactions?

Answer:

  • Suzuki-Miyaura : The bromine atom enables palladium-catalyzed coupling with boronic acids. Optimize using Pd(PPh₃)₄ (2 mol%), K₂CO₃, and DMF/H₂O (3:1) at 80°C .
  • Ulmann coupling : React with aryl amines using CuI/L-proline in DMSO at 110°C to form biaryl derivatives .
  • Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) and LC-MS for intermediate detection .

Q. What are the challenges in analyzing regioisomeric byproducts during derivatization?

Answer:

  • Chromatographic separation : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve isomers (e.g., 5a vs. 5d in ureido derivatives) .
  • NMR NOE : Differentiate isomers by observing spatial proximity between NH₂ and ester groups .
  • DFT calculations : Compare theoretical vs. experimental IR/Raman spectra to assign regioisomers .

Q. Methodological Considerations

Q. How to validate synthetic intermediates with conflicting spectral data?

Answer:

  • Multi-technique cross-check : Combine 2D NMR (HSQC, HMBC) to confirm connectivity and HRMS for exact mass .
  • X-ray crystallography : Resolve ambiguity by determining crystal structures of key intermediates .

Q. What are best practices for scaling up reactions without compromising yield?

Answer:

  • Batch size : Maintain reagent stoichiometry (e.g., 1:2 molar ratio of thiazole to isocyanate) and avoid exceeding 100 mL solvent per gram of substrate .
  • Temperature gradients : Use jacketed reactors for consistent heating during exothermic steps (e.g., cyclization) .

Properties

IUPAC Name

ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c1-2-17-11(16)10-9(15-12(14)18-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNNHEOEYQXAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584667
Record name Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834885-05-1
Record name Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 834885-05-1
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate

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